2-[(4-chlorophenyl)sulfonyl]acetaldehyde O-methyloxime
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Overview
Description
2-[(4-chlorophenyl)sulfonyl]acetaldehyde O-methyloxime is a chemical compound with the molecular formula C9H10ClNO3S and a molecular weight of 247.69. It is characterized by the presence of a chlorophenyl group, a sulfonyl group, and an O-methyloxime functional group. This compound is primarily used in scientific research and has various applications in chemistry, biology, medicine, and industry.
Preparation Methods
The synthesis of 2-[(4-chlorophenyl)sulfonyl]acetaldehyde O-methyloxime involves several steps. One common synthetic route includes the reaction of 4-chlorobenzenesulfonyl chloride with acetaldehyde O-methyloxime under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the compound.
Chemical Reactions Analysis
2-[(4-chlorophenyl)sulfonyl]acetaldehyde O-methyloxime undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfone derivatives using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group using reducing agents such as lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, leading to the formation of new derivatives.
Common reagents and conditions used in these reactions include solvents like dichloromethane, bases such as triethylamine, and catalysts like palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-[(4-chlorophenyl)sulfonyl]acetaldehyde O-methyloxime has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is utilized in biochemical studies to investigate enzyme interactions and protein modifications.
Medicine: Research involving this compound focuses on its potential therapeutic effects and its role in drug development.
Industry: It is employed in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[(4-chlorophenyl)sulfonyl]acetaldehyde O-methyloxime involves its interaction with molecular targets such as enzymes and proteins. The sulfonyl group can form covalent bonds with nucleophilic residues in proteins, leading to modifications that affect their function. The O-methyloxime group can also participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
2-[(4-chlorophenyl)sulfonyl]acetaldehyde O-methyloxime can be compared with similar compounds such as:
2-[(4-bromophenyl)sulfonyl]acetaldehyde O-methyloxime: This compound has a bromine atom instead of a chlorine atom, which can affect its reactivity and binding properties.
2-[(4-methylphenyl)sulfonyl]acetaldehyde O-methyloxime: The presence of a methyl group instead of a chlorine atom can influence the compound’s hydrophobicity and interaction with biological targets.
2-[(4-nitrophenyl)sulfonyl]acetaldehyde O-methyloxime: The nitro group can introduce additional electronic effects, impacting the compound’s reactivity and stability.
These comparisons highlight the unique properties of this compound, such as its specific reactivity and binding characteristics, which make it valuable for various scientific research applications.
Properties
IUPAC Name |
(E)-2-(4-chlorophenyl)sulfonyl-N-methoxyethanimine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO3S/c1-14-11-6-7-15(12,13)9-4-2-8(10)3-5-9/h2-6H,7H2,1H3/b11-6+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEEXVNZSTWFDJM-IZZDOVSWSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CON=CCS(=O)(=O)C1=CC=C(C=C1)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO/N=C/CS(=O)(=O)C1=CC=C(C=C1)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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